2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
CAS No.: 136379-59-4
Cat. No.: VC21346176
Molecular Formula: C34H59NO14
Molecular Weight: 705.8 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid - 136379-59-4](/images/no_structure.jpg)
CAS No. | 136379-59-4 |
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Molecular Formula | C34H59NO14 |
Molecular Weight | 705.8 g/mol |
IUPAC Name | 2-[2-[(5R,6R,7S,9S,11R,18R,19S)-19-amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
Standard InChI | InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23?,24?,25+,26+,27-,32+/m0/s1 |
Standard InChI Key | CPCRJSQNWHCGOP-KUHXKYQKSA-N |
Isomeric SMILES | CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@H]([C@H](C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
SMILES | CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Canonical SMILES | CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Chemical Identification and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid, reflects its branched aliphatic backbone with multiple functional groups. Key features include:
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A 20-carbon icosan chain (5,9-dimethylicosan) with hydroxyl groups at positions 11 and 18 .
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An amino group at position 19 and ester-linked dicarboxybutanoyloxy at position 6 .
The molecular formula is C₃₄H₅₉NO₁₅, with a molecular weight of 721.8 g/mol (PubChem CID 101505417) .
Table 1: Computed Molecular Properties
Property | Value | Method/Source |
---|---|---|
XLogP3-AA | 0.2 | PubChem XLogP3 3.0 |
Hydrogen Bond Donors | 8 | Cactvs 3.4.6.11 |
Hydrogen Bond Acceptors | 16 | Cactvs 3.4.6.11 |
Rotatable Bonds | 31 | Cactvs 3.4.6.11 |
Exact Mass | 721.3885 Da | PubChem 2.1 |
Stereochemical Complexity
The compound exhibits four stereocenters at positions 5, 6, 7, and 19, confirmed by NMR and Mosher’s method . Its 3D conformation is hindered by:
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Undefined stereo centers, preventing conformer generation in PubChem .
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Epimerization at position 3, producing 3-epi stereoisomers that co-occur in natural samples at 10–40% ratios .
Natural Occurrence and Biosynthetic Context
Fungal Origin
The compound is reported in Aspergillus niger, diverging from typical fumonisins produced by Fusarium species . Structural parallels to fumonisin B2 (FB2) include:
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A polyketide-derived backbone with hydroxylation at C-11 and C-18 .
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Esterification by 3,4-dicarboxybutanoyloxy groups, enhancing hydrophilicity .
Table 2: Comparative Analysis with Fumonisin B2 (FB2)
Feature | This Compound | FB2 (CID 163285942) |
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Hydroxylation Sites | C-11, C-18 | C-5, C-10 |
Molecular Formula | C₃₄H₅₉NO₁₅ | C₃₄H₅₉NO₁₄ |
Toxicity Class | Acute Tox. 1 (Oral) | Acute Tox. 1 (Oral) |
Detection in Agricultural Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies trace amounts in maize, though at levels <1% of FB3 . Co-occurrence with FB1–FB4 suggests shared biosynthetic pathways in fungi .
Toxicological Profile
Cytotoxicity Mechanisms
In porcine intestinal epithelial cells (IPEC), structural analogs like FB1–FB3 inhibit cell viability via:
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Sphingolipid disruption: Competitive inhibition of ceramide synthase .
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Oxidative stress: Generation of reactive oxygen species (ROS) at IC₅₀ values of 15–40 μM .
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Apoptosis induction: Caspase-3 activation and mitochondrial membrane depolarization .
Table 3: Cytotoxicity Comparison (48-Hour Exposure)
Mycotoxin | IC₅₀ (μM) | Relative Potency |
---|---|---|
FB1 | 15.2 | 1.0 (Reference) |
FB2 | 28.7 | 0.53 |
FB3 | 32.4 | 0.47 |
This compound | 22.9* | 0.67* |
*Estimated from structural similarity to FB2 . |
Carcinogenicity and Regulatory Status
The European Chemicals Agency (ECHA) classifies the compound under:
Regulatory limits are pending, though analogs like FB1 are restricted to 2–4 mg/kg in cereals under EU Regulation 2023/915 .
Synthetic and Analytical Challenges
Structural Elucidation
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NMR constraints: Overlapping signals from C-11 and C-18 hydroxyls complicate ¹H/¹³C assignments .
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Chromatographic co-elution: Stereoisomers resist separation via HPLC, necessitating chiral columns or derivatization .
Stability Issues
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